molecular formula C18H16N4O4 B2416157 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide CAS No. 300570-28-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide

Cat. No.: B2416157
CAS No.: 300570-28-9
M. Wt: 352.35
InChI Key: PAVVSKVHJMHZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and crystallography. It belongs to a class of N-pyrazole derivatives, which are recognized for their wide range of potential biological activities. Structurally similar compounds have been investigated for their pharmaceutical and insecticidal properties . The molecular structure of these compounds often features a pyrazole ring that is nearly planar, with the attached phenyl and nitrophenyl rings twisted at specific dihedral angles, a configuration that can influence both the solid-state packing and the compound's intermolecular interactions . The crystal structures of closely related amides show that molecules are frequently linked into chains or layers via N—H⋯O and C—H⋯O hydrogen bonds, which are critical for understanding the material's physicochemical properties . The synthesis of such compounds typically involves the reaction of an appropriate carboxylic acid derivative with 4-aminoantipyrine in the presence of a coupling agent like carbodiimide . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or consumer use.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-16(18(24)21(20(12)2)13-8-4-3-5-9-13)19-17(23)14-10-6-7-11-15(14)22(25)26/h3-11H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVSKVHJMHZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other substituents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their function. For example, it has been shown to interact with amino acids in enzyme binding sites, leading to inhibition or activation of enzymatic activity . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide can be compared with other pyrazole derivatives, such as:

    4-aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate derivatives: Compounds with similar structural features and potential biological activities.

    Other pyrazole-based compounds: These include various substituted pyrazoles with different functional groups, each exhibiting unique biological and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 78439-89-1

This compound belongs to a class of pyrazole derivatives that have shown various biological activities.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, a related compound was shown to induce apoptosis in glioma cells by arresting the cell cycle at the G0/G1 phase .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating immune responses .
  • Antioxidant Properties : The presence of nitro groups in the compound structure may contribute to its antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in glioma cells
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Glioma Treatment : A study investigated the cytotoxic effects of a pyrazole derivative on C6 glioma cells. The compound demonstrated an IC50 value significantly lower than standard treatments, indicating higher efficacy against tumor cells while sparing healthy cells .
  • Inflammatory Disorders : Research into anti-inflammatory properties showed that certain pyrazole derivatives could effectively reduce inflammation in animal models by inhibiting key inflammatory pathways .

Q & A

What advanced methodologies are recommended for resolving structural ambiguities in pyrazolone derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide?

Answer:
To resolve structural ambiguities, employ single-crystal X-ray diffraction (SC-XRD) paired with computational refinement tools like SHELXL . For example, studies on related pyrazolone derivatives (e.g., N-antipyrinylbenzamide) used SC-XRD to determine dihedral angles between aromatic rings (e.g., 50.0° between pyrazole and benzene rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming 3D networks) . Complement crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal packing) . Discrepancies in bond lengths or angles should be cross-validated using DFT calculations to compare experimental and theoretical geometries .

How can synthetic yields of this compound be optimized while minimizing side reactions?

Answer:
Optimization requires controlled reaction kinetics and selective reagent use :

  • Coupling agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane for amide bond formation, achieving yields >90% in analogs like N-(pyrazolyl)acetamides .
  • Solvent selection : Polar aprotic solvents (e.g., acetone) reduce hydrolysis of intermediates; slow evaporation aids crystallization .
  • Temperature control : Maintain ≤60°C to prevent nitro group reduction or pyrazole ring decomposition .
  • Purification : Column chromatography (DCM/MeOH gradients) resolves structurally similar byproducts, as demonstrated in antipyrine-pyridazinone hybrids .

What computational approaches are suitable for predicting the pharmacological activity of this compound?

Answer:
Combine molecular docking and QSAR modeling :

  • Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2). Studies on pyrazolone analogs show binding affinity correlates with anti-inflammatory activity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, nitrobenzamide derivatives exhibit electron-deficient regions at the nitro group, favoring nucleophilic attack .
  • ADMET prediction : Tools like SwissADME assess bioavailability; the nitro group may reduce permeability but enhance metabolic stability .

How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural impurities :

  • Standardize assays : Use the same cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin) .
  • Purity validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to detect trace byproducts .
  • Dose-response curves : Compare EC50 values across studies; discrepancies may reflect differences in solvent (DMSO vs. aqueous buffers) affecting solubility .
  • Structural analogs : Cross-reference with derivatives (e.g., sulfonamide or thiazole-modified pyrazolones) to identify activity trends .

What techniques are critical for characterizing intermolecular interactions in solid-state forms?

Answer:
Use a multimodal approach:

  • SC-XRD : Resolve hydrogen-bonding motifs (e.g., R₂²(10) graph sets in nitrobenzamide crystals) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability; analogs degrade at ~200°C due to nitro group decomposition .
  • Hirshfeld surfaces : Quantify interaction contributions (e.g., 12% H⋯H, 25% O⋯H contacts in pyrazolone sulfonamides) .
  • Powder XRD : Detect polymorphic forms; annealing at 150°C can convert amorphous phases to crystalline states .

How can researchers design derivatives to enhance selective biological activity?

Answer:
Structure-activity relationship (SAR) strategies :

  • Nitro group modification : Replace with electron-withdrawing groups (e.g., cyano) to boost anti-microbial activity .
  • Hybridization : Attach pharmacophores like triazoles (e.g., compound 6e, 62% yield) to target dual enzymes (COX-2/5-LOX) .
  • Metal complexation : Coordinate with Ru(II) or Cu(II) to enhance DNA binding (e.g., bathochromic shifts in UV-Vis spectra) .
  • Bioisosteres : Substitute phenyl with thiophene to improve solubility without losing potency .

What experimental controls are essential in evaluating cytotoxicity?

Answer:

  • Negative controls : Use untreated cells and vehicle (e.g., 0.1% DMSO) to isolate solvent effects .
  • Positive controls : Include cisplatin for tumor cell lines (e.g., IC50 = 2.1 µM in HeLa) .
  • Dose range : Test 0.1–100 µM to identify thresholds for apoptosis vs. necrosis .
  • Mitochondrial assays : Combine MTT with ATP luminescence to confirm metabolic inhibition .

How can crystallographic data from SHELX programs be validated for publication?

Answer:

  • R-factor criteria : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution data (≤0.8 Å) .
  • ADP checks : Validate thermal motion (B-factors) with ORTEP-3; anomalies suggest disorder .
  • Twinned data : Use SHELXL’s TWIN command for non-merohedral twinning; BASF values should converge .
  • Deposition : Submit to Cambridge Structural Database (CSD) with full refinement tables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.